2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide
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Overview
Description
2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a difluoromethyl group and a pyrazole ring
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and hydrazinecarbothioamides. These compounds share structural similarities but differ in their specific functional groups and overall activity. The unique combination of the difluoromethyl group and the pyrazole ring in 2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H17F2N7OS |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C17H17F2N7OS/c1-11-4-2-3-5-12(11)9-25-10-13(8-21-25)22-17(28)24-23-15(27)14-6-7-20-26(14)16(18)19/h2-8,10,16H,9H2,1H3,(H,23,27)(H2,22,24,28) |
InChI Key |
SVULNZXNLDLBKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NNC(=O)C3=CC=NN3C(F)F |
Origin of Product |
United States |
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